2-(3,4-Dimethoxyphenyl)-2-(pyrazin-2-YL)acetonitrile 2-(3,4-Dimethoxyphenyl)-2-(pyrazin-2-YL)acetonitrile
Brand Name: Vulcanchem
CAS No.: 1088-67-1
VCID: VC4667946
InChI: InChI=1S/C14H13N3O2/c1-18-13-4-3-10(7-14(13)19-2)11(8-15)12-9-16-5-6-17-12/h3-7,9,11H,1-2H3
SMILES: COC1=C(C=C(C=C1)C(C#N)C2=NC=CN=C2)OC
Molecular Formula: C14H13N3O2
Molecular Weight: 255.277

2-(3,4-Dimethoxyphenyl)-2-(pyrazin-2-YL)acetonitrile

CAS No.: 1088-67-1

Cat. No.: VC4667946

Molecular Formula: C14H13N3O2

Molecular Weight: 255.277

* For research use only. Not for human or veterinary use.

2-(3,4-Dimethoxyphenyl)-2-(pyrazin-2-YL)acetonitrile - 1088-67-1

Specification

CAS No. 1088-67-1
Molecular Formula C14H13N3O2
Molecular Weight 255.277
IUPAC Name 2-(3,4-dimethoxyphenyl)-2-pyrazin-2-ylacetonitrile
Standard InChI InChI=1S/C14H13N3O2/c1-18-13-4-3-10(7-14(13)19-2)11(8-15)12-9-16-5-6-17-12/h3-7,9,11H,1-2H3
Standard InChI Key FKTQGZWLAIGPAR-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C(C#N)C2=NC=CN=C2)OC

Introduction

Potential Applications

The unique structure of this compound suggests various applications in medicinal chemistry, materials science, and organic synthesis:

  • Pharmaceutical Research:

    • The presence of a nitrile group and heterocyclic pyrazine ring makes it a candidate for drug development. Pyrazine derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    • The dimethoxyphenyl group may enhance lipophilicity, aiding in membrane permeability for pharmacological applications.

  • Organic Synthesis:

    • This compound could serve as a precursor for more complex molecules through functional group transformations (e.g., hydrolysis of the nitrile to form amides or acids).

  • Materials Science:

    • Aromatic compounds with electron-donating methoxy groups can be explored for optoelectronic materials or as intermediates in dye synthesis.

Synthesis Pathways

The synthesis of 2-(3,4-Dimethoxyphenyl)-2-(pyrazin-2-YL)acetonitrile likely involves coupling reactions between appropriate precursors:

  • Starting Materials:

    • 3,4-Dimethoxybenzaldehyde or its derivatives.

    • Pyrazine or pyrazine-containing reagents.

    • A cyanide source (e.g., potassium cyanide or trimethylsilyl cyanide).

  • Synthetic Route:

    • A plausible method is a Knoevenagel condensation between 3,4-dimethoxybenzaldehyde and a pyrazine-containing active methylene compound in the presence of a base.

    • Alternatively, nucleophilic substitution reactions involving pyrazine derivatives and nitrile precursors can yield the target molecule.

Analytical Characterization

To confirm the structure and purity of this compound, standard analytical techniques would be employed:

  • NMR Spectroscopy: Proton (1^1H) and Carbon (13^13C) NMR to identify chemical shifts corresponding to aromatic protons, methoxy groups, and nitrile carbons.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy: To detect functional groups such as nitriles (sharp absorption around 2200–2250 cm1^{-1}).

  • X-ray Crystallography: For detailed structural analysis if crystalline samples are available.

Data Table

PropertyValue/Description
Molecular FormulaC13H11N3O2
Molecular Weight~241.25 g/mol
Functional GroupsDimethoxyphenyl, Pyrazinyl, Nitrile
Potential ApplicationsDrug discovery, organic synthesis
Analytical TechniquesNMR, MS, IR, X-ray Crystallography

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